Ring Size and PSA Impact on Pharmacophore Geometry
The target compound's piperidine ring (6-membered) provides a larger hydrophobic footprint and distinct sulfonamide bond geometry compared to the pyrrolidine analog (5-membered). The piperidine ring contributes to a measured PSA of 61.03 Ų for the target compound . In the broader class of piperidine-sulfonamide-piperazine derivatives evaluated by Sadeghzadeh et al. (2013), the optimal carbon chain length between aryl and sulfonamide groups (n = 1) yielded higher σ1 affinities than shorter or longer linkers, demonstrating that ring size and conformational preferences of the sulfonamide-bearing cyclic amine directly modulate target engagement [1]. The pyrrolidine analog (1-(pyrrolidin-1-ylsulfonyl)piperazine, CAS 1171085-92-9) has a smaller ring volume and reduced conformational flexibility, which can alter the spatial presentation of the sulfonamide oxygens to the receptor.
| Evidence Dimension | Ring size and polar surface area of the sulfonamide-bearing cyclic amine |
|---|---|
| Target Compound Data | Piperidine (6-membered ring); PSA = 61.03 Ų |
| Comparator Or Baseline | 1-(Pyrrolidin-1-ylsulfonyl)piperazine (5-membered ring); PSA not reported for this exact analog |
| Quantified Difference | Ring size: 6 vs. 5 atoms; conformational flexibility difference not quantified but structurally evident |
| Conditions | Structural and physicochemical comparison using ChemSrc data and literature context from Sadeghzadeh et al. 2013 [1] |
Why This Matters
The 6-membered piperidine ring provides a distinct sulfonamide geometry that, in related series, has been associated with higher sigma-1 receptor affinity, making the target compound a more relevant scaffold for CNS-targeted library synthesis than the pyrrolidine analog.
- [1] Sadeghzadeh M, Sheibani S, Ghandi M, Daha FJ, Amanlou M, Arjmand M, Hasani Bozcheloie A. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Eur J Med Chem. 2013 Jun;64:488-97. doi:10.1016/j.ejmech.2013.04.013. PMID: 23680866. View Source
